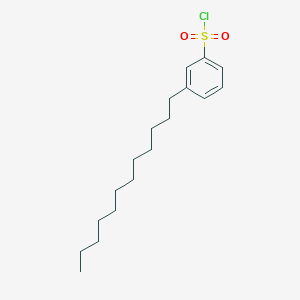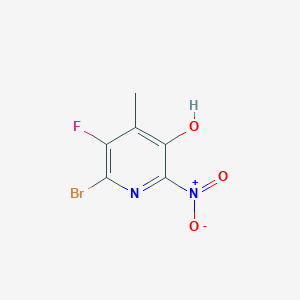![molecular formula C6H16N2 B11925583 [(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)
[(3r)-3-Aminobutyl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3r)-3-Aminobutyl]dimethylamine is a tertiary amine with the molecular formula C6H16N2. It is a colorless liquid with a strong ammonia-like odor. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(3r)-3-Aminobutyl]dimethylamine can be synthesized through several methods. One common method involves the reductive amination of carbonyl compounds using imine reductases. This method is significant in synthetic chemistry for producing secondary and tertiary amines . Another method involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure .
Industrial Production Methods
In industrial settings, this compound is produced by catalytic reactions involving methanol and ammonia. This process is carried out at elevated temperatures and high pressure to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
[(3r)-3-Aminobutyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products
Oxidation: Produces amine oxides.
Reduction: Produces primary amines.
Substitution: Produces various substituted amines.
Applications De Recherche Scientifique
[(3r)-3-Aminobutyl]dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of [(3r)-3-Aminobutyl]dimethylamine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
[(3r)-3-Aminobutyl]dimethylamine can be compared with other similar compounds such as:
Dimethylamine: A secondary amine with similar chemical properties but different reactivity and applications.
Diethylamine: Another secondary amine with different steric and electronic properties.
Trimethylamine: A tertiary amine with a different structure and reactivity profile.
This compound is unique due to its specific structure, which imparts distinct reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C6H16N2 |
|---|---|
Poids moléculaire |
116.20 g/mol |
Nom IUPAC |
(3R)-1-N,1-N-dimethylbutane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-6(7)4-5-8(2)3/h6H,4-5,7H2,1-3H3/t6-/m1/s1 |
Clé InChI |
XFBCIULBTBLLOK-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](CCN(C)C)N |
SMILES canonique |
CC(CCN(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Bromo-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B11925527.png)








